molecular formula C9H19NS B13013339 N-Butyltetrahydro-2H-thiopyran-3-amine

N-Butyltetrahydro-2H-thiopyran-3-amine

Cat. No.: B13013339
M. Wt: 173.32 g/mol
InChI Key: PJCKGYGAVGIDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyltetrahydro-2H-thiopyran-3-amine is an organic compound with the molecular formula C₉H₁₉NS It is a derivative of thiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyltetrahydro-2H-thiopyran-3-amine typically involves the reaction of tetrahydrothiopyran with butylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-Butyltetrahydro-2H-thiopyran-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyltetrahydro-2H-thiopyran-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyltetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiopyran ring can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyltetrahydro-2H-thiopyran-3-amine is unique due to the combination of the thiopyran ring and the butylamine group. This structure imparts distinct chemical properties and potential biological activities that are not observed in the individual components or other similar compounds .

Properties

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

N-butylthian-3-amine

InChI

InChI=1S/C9H19NS/c1-2-3-6-10-9-5-4-7-11-8-9/h9-10H,2-8H2,1H3

InChI Key

PJCKGYGAVGIDQL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1CCCSC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.